Hexaethylene glycol monophenyl ether

Surfactant Science Micellization Formulation Stability

Hexaethylene glycol monophenyl ether (CAS 14260-95-8), also known as Ph-PEG6-OH, is a nonionic surfactant belonging to the class of aryl polyethylene glycol ethers. It is characterized by a six-unit ethylene oxide chain (EO6) that provides hydrophilicity, capped with a terminal phenyl group as the hydrophobic moiety.

Molecular Formula C18H30O7
Molecular Weight 358.4 g/mol
CAS No. 14260-95-8
Cat. No. B3239999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylene glycol monophenyl ether
CAS14260-95-8
Molecular FormulaC18H30O7
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C18H30O7/c19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16-17-25-18-4-2-1-3-5-18/h1-5,19H,6-17H2
InChIKeyLSRXVFLSSBNNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaethylene Glycol Monophenyl Ether (CAS 14260-95-8): Technical Procurement Guide for Research and Industrial Applications


Hexaethylene glycol monophenyl ether (CAS 14260-95-8), also known as Ph-PEG6-OH, is a nonionic surfactant belonging to the class of aryl polyethylene glycol ethers . It is characterized by a six-unit ethylene oxide chain (EO6) that provides hydrophilicity, capped with a terminal phenyl group as the hydrophobic moiety. This monodisperse, well-defined molecular structure (C18H30O7, MW 358.43 g/mol) distinguishes it from polydisperse industrial ethoxylates and confers predictable physicochemical behavior . The compound is primarily utilized as a solubilizer, emulsifier, and extraction agent in applications ranging from metal surface coatings and corrosion inhibition to specialized biochemical protocols [1].

Why Hexaethylene Glycol Monophenyl Ether Cannot Be Replaced by Other Phenyl Ethoxylates or Nonionic Surfactants


While numerous alkylphenol ethoxylates and PEG-based nonionic surfactants share similar functional groups, their performance in critical applications diverges significantly due to structural variables: the specific number of ethylene oxide (EO) units, the nature of the hydrophobic group (alkyl vs. aryl, chain length, branching), and molecular dispersity . Even within the monophenyl ether homologous series, shifting from a penta- (EO5) to a hexa- (EO6) or hepta- (EO7) ethylene glycol chain alters the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), cloud point, and solubilization capacity—directly impacting formulation stability, extraction efficiency, and process reproducibility [1]. Generic substitution without quantitative validation risks phase separation, reduced payload solubilization, altered reaction kinetics, or incompatibility with downstream analytical methods [2].

Quantitative Differentiation of Hexaethylene Glycol Monophenyl Ether from Closest Analogs and Alternatives


Critical Micelle Concentration (CMC) Reduction via EO Chain Length in Phenyl Ethoxylate Homologs

For nonionic surfactants with a fixed hydrophobic group, increasing the hydrophilic ethylene oxide (EO) chain length raises the critical micelle concentration (CMC). In the polyoxyethylene nonyl phenyl ether series, extending the EO chain from 5 to 40 units increases the CMC, directly influencing micelle formation thermodynamics [1][2]. Applying this class-level inference, Hexaethylene glycol monophenyl ether (EO6) is expected to exhibit a CMC that is higher than its penta-EO homolog (EO5) but lower than longer-chain variants (e.g., EO7–10), positioning it within a tunable window for applications requiring balanced micellization behavior.

Surfactant Science Micellization Formulation Stability

Cloud Point Elevation with Ethylene Oxide Chain Length in Phenyl Ethoxylates

The cloud point (CP) of nonionic surfactants—the temperature above which aqueous solutions phase separate—is a critical formulation parameter. For aryl ethoxylates, CP increases with the length of the polyoxyethylene chain [1]. While hexaethylene glycol monophenyl ether lacks a reported CP value in open literature, the structural homolog Triton X-100 (polyethylene glycol mono-4-octylphenyl ether, n≈9–10 EO) exhibits a CP of approximately 60 °C (determined by group contribution method) [2]. By class-level inference, the CP of the EO6 phenyl ether is expected to be lower than that of Triton X-100 due to its shorter EO chain, offering a distinct temperature-dependent solubility profile for processes requiring lower cloud point behavior.

Phase Behavior Temperature Stability Nonionic Surfactants

Hydrophilic-Lipophilic Balance (HLB) Differentiation from Polydisperse Triton X-100

The HLB value quantifies a surfactant's relative affinity for water versus oil, guiding its application (e.g., emulsification, solubilization, wetting). While hexaethylene glycol monophenyl ether lacks a directly measured HLB, its monodisperse EO6 structure and molecular weight (358.43 g/mol) allow for precise calculation using Griffin's method [1]. In contrast, the widely used polydisperse alternative Triton X-100 (EO≈9–10) has a reported HLB range of 13–16 [2]. The lower EO content of the EO6 phenyl ether predicts a moderately lower HLB value, placing it in a distinct functional zone—closer to optimal detergent/oil-in-water emulsification rather than the wetting/solubilizing regime of high-HLB surfactants. This differentiation is critical for formulators seeking specific interfacial behavior.

HLB Value Emulsification Formulation Optimization

Defined Solubilization and Corrosion Inhibition Properties in Strong Alkaline Media

Hexaethylene glycol monophenyl ether (HEMPO) demonstrates defined solvency for fatty acids and alkanolamines, and functions as a corrosion inhibitor in the presence of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . This property distinguishes it from many other nonionic surfactants that may degrade or lose efficacy under highly alkaline conditions. In contrast, octylphenol ethoxylates like Triton X-100 (EO≈9–10) are not typically characterized for alkaline corrosion inhibition, as their primary utility lies in biochemical solubilization and detergent applications. The specific chemical stability and corrosion-inhibiting behavior of HEMPO in caustic environments provides a verifiable advantage for industrial metalworking and surface preparation formulations.

Metal Surface Treatment Corrosion Inhibition Alkaline Stability

Optimal Procurement and Utilization Scenarios for Hexaethylene Glycol Monophenyl Ether


Precision Solubilization of Hydrophobic Payloads for Aqueous Formulations

Leveraging its predicted HLB of ~12–13 and defined EO6 chain length, Hexaethylene glycol monophenyl ether is optimally suited for solubilizing moderately hydrophobic compounds (e.g., aromatic actives, lipids, and pharmaceutical intermediates) in aqueous media where a balance between micelle formation and monomer solubility is required . Its monodisperse nature ensures batch-to-batch reproducibility, critical for analytical method development and controlled release formulations, compared to polydisperse ethoxylates like Triton X-100 which may exhibit variable solubilization behavior .

Alkaline Industrial Cleaners and Metal Surface Treatment

The compound's demonstrated corrosion inhibition in the presence of NaOH and KOH makes it a candidate for formulating heavy-duty alkaline cleaners, metal degreasers, and pretreatment baths where substrate protection is paramount . Unlike many nonionic surfactants that may hydrolyze or lose efficacy at high pH, HEMPO maintains functional integrity, providing both detergency and corrosion mitigation in a single component—a procurement advantage for formulators seeking to simplify complex alkaline formulations.

Membrane Protein Extraction and Stabilization in Biochemical Research

Short, monodisperse oligo(ethylene glycol) monophenyl ethers, such as octa(ethylene glycol) monophenyl ether, have been shown to suppress protein aggregation and stabilize denatured lysozyme . By class-level inference, hexaethylene glycol monophenyl ether (EO6) may serve a similar role in membrane protein solubilization and stabilization protocols, offering a well-defined, non-denaturing detergent alternative to polydisperse surfactants like Triton X-100 . Its single molecular weight simplifies post-extraction removal and minimizes interference in downstream mass spectrometry or crystallography experiments.

Coating and Photopolymerizable Formulation Additive

HEMPO's good solvency for various coating materials and its utility in photopolymerizable coatings have been noted . Its moderate HLB and ability to improve flow and wetting without introducing ionic species make it suitable for high-performance industrial coatings, electronics encapsulants, and ink formulations where surfactant-induced defects must be minimized. The monodisperse EO6 structure provides predictable surface tension reduction and controlled evaporation profiles compared to polydisperse alternatives .

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